molecular formula C12H12FN3 B8294219 (2'-Fluoro-3-methyl-2,4'-bipyridin-5-yl)methanamine

(2'-Fluoro-3-methyl-2,4'-bipyridin-5-yl)methanamine

Cat. No. B8294219
M. Wt: 217.24 g/mol
InChI Key: VDDDFBMJPJDELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181235B2

Procedure details

To a reaction vial was added (6-chloro-5-methylpyridin-3-yl)methanamine HCl salt 30-4 (738 mg, 3.8 mmol), 2-fluoropyridin-4-ylboronic acid 30-5 (800 mg, 5.7 mmol), Pd(OAc)2 (106 mg, 0.47 mmol), S-Phos (194 mg, 0.47 mmol) and K3PO4 (2.0 g, 9.5 mmol). The vial was evacuated and backfilled with nitrogen, and 2-butanol (5 mL) was added via syringe. The reaction was stirred at room temperature for 10 mins and then 100° C. for 3 hours. After cooling to room temperature, the reaction mixture was partitioned between DCM and H2O, and extracted with DCM three times. The organic phase was combined and dried. The crude product was purified by silica gel flash chromatography, eluted with 10% methanol in DCM to give (2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)methanamine 30-5. MS m/z 218.2 (M+1).
Quantity
738 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
106 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[N:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][C:4]=1[CH3:11].[F:12][C:13]1[CH:18]=[C:17](B(O)O)[CH:16]=[CH:15][N:14]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2]>[F:12][C:13]1[CH:18]=[C:17]([C:3]2[C:4]([CH3:11])=[CH:5][C:6]([CH2:9][NH2:10])=[CH:7][N:8]=2)[CH:16]=[CH:15][N:14]=1 |f:0.1,4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
738 mg
Type
reactant
Smiles
Cl.ClC1=C(C=C(C=N1)CN)C
Name
Quantity
800 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)B(O)O
Name
Quantity
194 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
2 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
106 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was evacuated
ADDITION
Type
ADDITION
Details
was added via syringe
WAIT
Type
WAIT
Details
100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between DCM and H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM three times
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluted with 10% methanol in DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=NC=CC(=C1)C1=NC=C(C=C1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.